
trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3S and a molecular weight of 278.4 g/mol . This compound is characterized by the presence of a thiomethyl group attached to a benzoyl moiety, which is further connected to a cyclohexane ring bearing a carboxylic acid group . It is primarily used in research and development settings, particularly in the fields of organic synthesis and pharmaceutical testing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the thiomethylation of benzoyl chloride to form 4-thiomethylbenzoyl chloride.
Cyclohexane Ring Formation: The 4-thiomethylbenzoyl chloride is then reacted with cyclohexanone in the presence of a base to form the corresponding cyclohexane derivative.
Carboxylation: The final step involves the carboxylation of the cyclohexane derivative to yield trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Thiomethylation: Large-scale thiomethylation of benzoyl chloride.
Cyclohexane Derivative Formation: Reaction with cyclohexanone in industrial reactors.
Carboxylation: Carboxylation using industrial-grade reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiomethyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The thiomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The benzoyl moiety can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
- Trans-2-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid
- Trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid
- Trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid
Uniqueness:
- The presence of the thiomethyl group in trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid imparts unique chemical reactivity and biological activity compared to its analogs.
- The thiomethyl group can undergo specific oxidation and substitution reactions that are not possible with other substituents like bromine, methyl, or chlorine .
Eigenschaften
Molekularformel |
C15H16O3S |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
(1R,2R)-2-(4-methanethioylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16O3S/c16-14(11-7-5-10(9-19)6-8-11)12-3-1-2-4-13(12)15(17)18/h5-9,12-13H,1-4H2,(H,17,18)/t12-,13-/m1/s1 |
InChI-Schlüssel |
BOYOAPNHTKHQRJ-CHWSQXEVSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)C=S)C(=O)O |
Kanonische SMILES |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)C=S)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


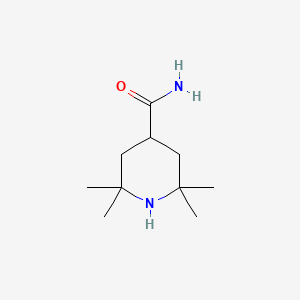
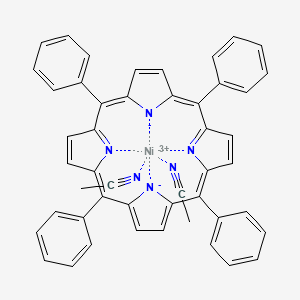
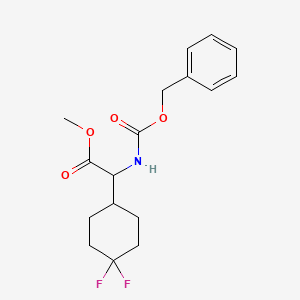
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
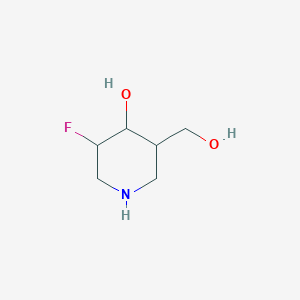
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)
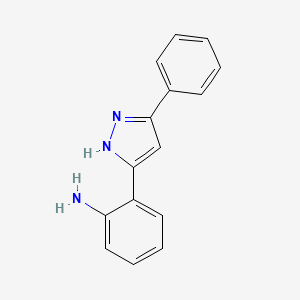




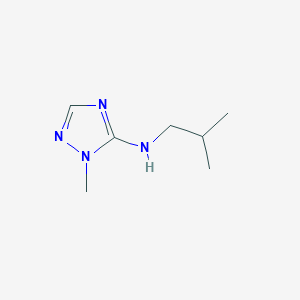
![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)
